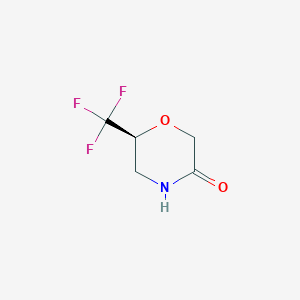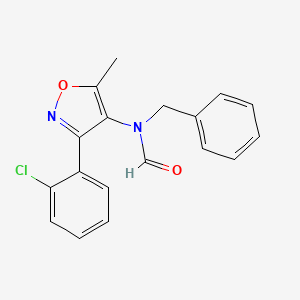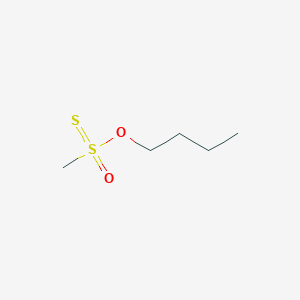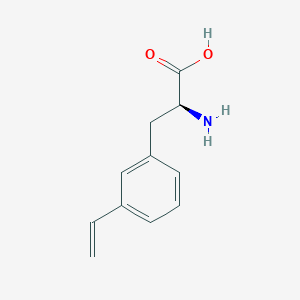
L-3-Vinylphe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-3-Vinylphenylalanine, commonly referred to as L-3-Vinylphe, is an amino acid derivative that has garnered interest in various scientific fields. This compound is characterized by the presence of a vinyl group attached to the phenyl ring of phenylalanine, an essential aromatic amino acid. The unique structure of L-3-Vinylphenylalanine imparts distinct chemical properties, making it a valuable subject of study in organic chemistry, biochemistry, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-3-Vinylphenylalanine typically involves the introduction of a vinyl group to the phenyl ring of phenylalanine. One common method is the use of vinylation reactions, where phenylalanine is treated with vinyl halides in the presence of a base and a palladium catalyst. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Catalyst: Palladium acetate or palladium on carbon
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 60-80°C
Industrial Production Methods
Industrial production of L-3-Vinylphenylalanine may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be engineered to express enzymes that catalyze the vinylation of phenylalanine, resulting in higher yields and more environmentally friendly processes compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-3-Vinylphenylalanine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-vinylbenzaldehyde or 3-vinylbenzoic acid.
Reduction: Formation of 3-ethylphenylalanine.
Substitution: Formation of halogenated derivatives, such as 3-bromovinylphenylalanine.
Scientific Research Applications
L-3-Vinylphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein engineering and enzyme catalysis.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-3-Vinylphenylalanine involves its incorporation into proteins and peptides, where the vinyl group can participate in various biochemical reactions. The vinyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes L-3-Vinylphenylalanine a valuable tool in the study of enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent compound without the vinyl group.
L-Tyrosine: Contains a hydroxyl group on the phenyl ring.
L-DOPA: Contains both hydroxyl and amino groups on the phenyl ring.
Uniqueness
L-3-Vinylphenylalanine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity compared to other amino acids. This reactivity allows for the formation of covalent bonds with nucleophiles, making it a valuable tool in biochemical research and drug development.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-ethenylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
LOQNGWKGCIQOMO-JTQLQIEISA-N |
Isomeric SMILES |
C=CC1=CC=CC(=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C=CC1=CC=CC(=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


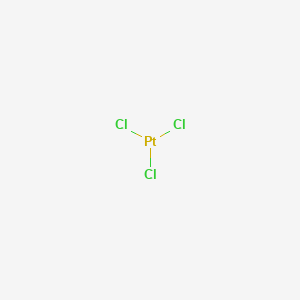
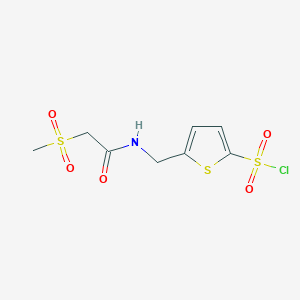

![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)




![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)

